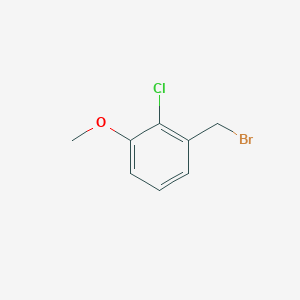

1-(Bromomethyl)-2-chloro-3-methoxybenzene

Vue d'ensemble

Description

“1-(Bromomethyl)-2-chloro-3-methoxybenzene” is a compound that contains a benzene ring with three substituents: a bromomethyl group (-CH2Br), a chlorine atom, and a methoxy group (-OCH3). The presence of these functional groups suggests that this compound could be involved in various chemical reactions .

Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, it’s likely that it could be synthesized through electrophilic aromatic substitution reactions, given the presence of the benzene ring . The bromomethyl group could potentially be introduced through a free radical reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic base for the molecule, while the substituents may influence its overall shape and polarity .Chemical Reactions Analysis

The bromomethyl and chloro groups are potential sites for nucleophilic substitution reactions . The methoxy group could also participate in reactions, particularly if it were deprotonated to form a methoxide ion .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity.Applications De Recherche Scientifique

-

Bromomethylation of Thiols

- Field : Organic Chemistry

- Application : Bromomethyl compounds are used for the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks .

- Method : The method involves using paraformaldehyde and HBr/AcOH for the bromomethylation of thiols .

- Results : The preparation of 22 structurally diverse a-bromomethyl sulfides illustrates the chemotolerant applicability .

-

Synthesis of Pyrene Derivatives

- Field : Synthetic Chemistry, Materials Science, and Environmental Studies

- Application : Bromopyrenes, a derivative of pyrene, are significant in synthetic chemistry, materials science, and environmental studies .

- Method : The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .

- Results : This study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .

-

Synthesis of Cyclopropanes and Heterocycles

- Field : Organic Synthesis

- Application : Bromomethyl compounds have been used in the synthesis of cyclopropanes, heterocycles, and other organic compounds.

- Method : The specific methods of application or experimental procedures were not detailed in the source.

- Results : The results or outcomes obtained were not detailed in the source.

-

Synthesis of Block Copolymers

- Field : Polymer Chemistry

- Application : Bromomethyl compounds are used in the synthesis of block copolymers .

- Method : Synthesis of poly (styrene-b-methyl methacrylate) block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .

- Results : The results or outcomes obtained were not detailed in the source .

-

pH Indicator

- Field : Analytical Chemistry

- Application : Bromothymol blue, a bromomethyl compound, is used as a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .

- Method : It is typically sold in solid form as the sodium salt of the acid indicator .

- Results : Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively. It is bright aquamarine by itself, and greenish-blue in a neutral solution .

-

Pesticide

- Field : Agriculture

- Application : Bromomethane, commonly known as methyl bromide, is an organobromine compound with formula CH3Br. This colorless, odorless, nonflammable gas was used extensively as a pesticide until being phased out by most countries in the early 2000s .

- Method : It was produced both industrially and biologically .

- Results : It is a recognized ozone-depleting chemical .

-

Hypercrosslinked Porous Polymer Materials

- Field : Material Science

- Application : Bromomethyl compounds can be used in the design and synthesis of hypercrosslinked porous polymer materials .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

-

Halomethanes

- Field : Environmental Chemistry

- Application : Bromomethane, commonly known as methyl bromide, is a bromomethyl compound that was used extensively as a pesticide until being phased out by most countries in the early 2000s due to its ozone-depleting properties .

- Method : It is produced both industrially and biologically .

- Results : It is a recognized ozone-depleting chemical .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(bromomethyl)-2-chloro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDCBEXSSVMZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-2-chloro-3-methoxybenzene | |

CAS RN |

354138-68-4 | |

| Record name | 1-(bromomethyl)-2-chloro-3-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1378999.png)

![Propan-2-yl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1379002.png)

![5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379006.png)

![2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1379008.png)